molecular formula C10H14BrNO B596847 BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- CAS No. 1369896-27-4

BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)-

Cat. No.: B596847
CAS No.: 1369896-27-4
M. Wt: 244.132
InChI Key: PCWCRJSGVBFQAP-UHFFFAOYSA-N
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Description

BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- is an organic compound belonging to the class of anilines. It is characterized by the presence of a bromine atom at the 3rd position and a 1,1-dimethylethoxy group at the 5th position on the benzene ring. This compound is used in various fields including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- typically involves the bromination of aniline derivatives followed by the introduction of the 1,1-dimethylethoxy group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties in treating certain diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the 1,1-dimethylethoxy group play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3-bromo-: Lacks the 1,1-dimethylethoxy group.

    Benzenamine, 3-chloro-5-(1,1-diMethylethoxy)-: Contains a chlorine atom instead of bromine.

    Benzenamine, 3-bromo-4-(1,1-diMethylethoxy)-: The 1,1-dimethylethoxy group is at the 4th position.

Uniqueness

BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- is unique due to the specific positioning of the bromine atom and the 1,1-dimethylethoxy group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- involves the reaction of 3-bromoaniline with 1,1-diMethylethoxy magnesium bromide followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "3-bromoaniline", "1,1-diMethylethoxy magnesium bromide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: 3-bromoaniline is reacted with 1,1-diMethylethoxy magnesium bromide in anhydrous ether to form the Grignard reagent.", "Step 2: The Grignard reagent is then treated with water to form the corresponding alcohol.", "Step 3: The alcohol is oxidized with hydrogen peroxide to form the desired product, BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)-." ] }

CAS No.

1369896-27-4

Molecular Formula

C10H14BrNO

Molecular Weight

244.132

IUPAC Name

3-bromo-5-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14BrNO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,12H2,1-3H3

InChI Key

PCWCRJSGVBFQAP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC(=CC(=C1)N)Br

Origin of Product

United States

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